molecular formula C9H19NO4S2 B2977084 1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448069-21-3

1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No.: B2977084
CAS No.: 1448069-21-3
M. Wt: 269.37
InChI Key: XXODSURPBVWHLH-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine is an organic compound characterized by the presence of both butylsulfonyl and methylsulfonyl groups attached to a pyrrolidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Butylsulfonyl Group: This step involves the reaction of the pyrrolidine ring with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.

    Introduction of the Methylsulfonyl Group: The final step involves the reaction of the intermediate compound with methylsulfonyl chloride under similar conditions to introduce the methylsulfonyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized further to sulfonic acids under strong oxidative conditions.

    Reduction: Reduction of the sulfonyl groups can lead to the formation of sulfides or thiols, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups act as leaving groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Corresponding substituted pyrrolidines.

Scientific Research Applications

1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    1-(Methylsulfonyl)pyrrolidine: Lacks the butylsulfonyl group, resulting in different chemical and biological properties.

    1-(Butylsulfonyl)pyrrolidine: Lacks the methylsulfonyl group, which affects its reactivity and applications.

    3-(Methylsulfonyl)pyrrolidine: Similar structure but without the butylsulfonyl group, leading to different uses and effects.

Uniqueness: 1-(Butylsulfonyl)-3-(methylsulfonyl)pyrrolidine is unique due to the presence of both butylsulfonyl and methylsulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-butylsulfonyl-3-methylsulfonylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4S2/c1-3-4-7-16(13,14)10-6-5-9(8-10)15(2,11)12/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXODSURPBVWHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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